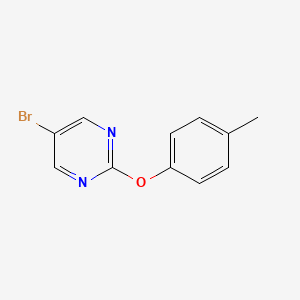

5-Bromo-2-(p-tolyloxy)pyrimidine

Description

Overview of Pyrimidine (B1678525) Scaffold in Organic and Medicinal Chemistry

The pyrimidine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of organic and medicinal chemistry. bohrium.comresearchgate.net Its significance is underscored by its presence in the fundamental building blocks of life, the nucleobases cytosine, thymine, and uracil, which form the genetic code in DNA and RNA. wikipedia.orgumich.edu This inherent biological relevance has made pyrimidine and its derivatives a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. bohrium.comnih.gov

The pyrimidine ring's unique electronic properties and its capacity to form hydrogen bonds allow it to interact effectively with a wide array of biological targets. nih.gov This has led to the development of numerous pyrimidine-based drugs with a broad spectrum of therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net The versatility of the pyrimidine core allows for structural modifications at multiple positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. bohrium.comnih.gov

Historical Context of Pyrimidine Derivatives Research

The study of pyrimidines dates back to the 19th century, with the first laboratory synthesis of a pyrimidine derivative, barbituric acid, reported in 1879. wikipedia.org The systematic investigation of this class of compounds began in 1884 with Pinner, who synthesized various derivatives and coined the name "pyrimidin" in 1885. wikipedia.org The parent compound, pyrimidine itself, was first prepared in 1900. wikipedia.org

Throughout the 20th century, research into pyrimidine derivatives intensified, driven by the discovery of their central role in biological systems and their potential as therapeutic agents. The development of sulfa drugs in the 1930s and 1940s, some of which incorporated a pyrimidine ring, marked a significant milestone in the medicinal applications of these compounds. The subsequent elucidation of the structure of DNA in 1953 further propelled interest in pyrimidine chemistry. In recent decades, the focus has shifted towards the synthesis of novel pyrimidine derivatives with tailored biological activities, leading to a surge in the number of pyrimidine-based drugs entering clinical trials and the market. bohrium.comgsconlinepress.com

Scope and Research Focus on 5-Bromo-2-(p-tolyloxy)pyrimidine

This article focuses specifically on the chemical compound This compound . This particular derivative has garnered attention as a key intermediate in the synthesis of more complex molecules, particularly those with potential applications in medicinal chemistry. The strategic placement of the bromo and p-tolyloxy groups on the pyrimidine ring provides synthetic handles for further chemical transformations. The bromine atom, for instance, can be readily displaced or used in cross-coupling reactions to introduce new functional groups. The p-tolyloxy group, in turn, can influence the electronic properties and steric environment of the molecule.

The research on this compound is primarily centered on its utility as a building block. A novel series of 5-bromo-pyrimidine derivatives were synthesized starting from 5-bromo-2,4-dichloro pyrimidine and were evaluated for their in vitro cytotoxic activity against various cancer cell lines. nih.gov This highlights the compound's role in the development of potential new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(4-methylphenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-8-2-4-10(5-3-8)15-11-13-6-9(12)7-14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKGJYAPWQZYJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394542 | |

| Record name | 5-bromo-2-(p-tolyloxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887430-90-2 | |

| Record name | 5-Bromo-2-(4-methylphenoxy)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887430-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2-(p-tolyloxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 P Tolyloxy Pyrimidine and Its Derivatives

Precursor Chemistry in 5-Bromopyrimidine Synthesis

The synthesis of 5-bromopyrimidines heavily relies on the strategic use of specific precursors and intermediates that facilitate the introduction of the bromine atom and other desired functionalities.

Utilization of Halogenated Pyrimidine (B1678525) Intermediates (e.g., 5-Bromo-2,4-dichloropyrimidine)

5-Bromo-2,4-dichloropyrimidine (B17362) is a versatile and widely used intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Its two chlorine atoms exhibit differential reactivity, allowing for sequential and regioselective substitution. This intermediate is typically synthesized from 5-bromouracil by treatment with reagents like phosphorus oxychloride or a mixture of phosphorus pentachloride and 1,1,2-trichloroethane. chemicalbook.comjocpr.com The resulting 5-bromo-2,4-dichloropyrimidine can then be used to introduce various functional groups. chemimpex.com For example, it serves as a key building block for creating antiviral and anticancer agents, herbicides, and even specialty polymers. chemimpex.com

Role of 2-Bromomalonaldehyde (B19672) and Amidine Compounds

A patented one-step method highlights the use of 2-bromomalonaldehyde and amidine compounds for the synthesis of 5-bromo-2-substituted pyrimidines. google.com This approach simplifies the manufacturing process and reduces costs. google.com The reaction involves the condensation of these two precursors, typically in a protic acid solvent at elevated temperatures. google.com This method provides a direct and efficient pathway to the 5-bromopyrimidine core structure. google.com

Derivatization Strategies for the 5-Bromopyrimidine Core

The 5-bromopyrimidine core is a versatile scaffold for further chemical modifications, largely due to the reactivity of the bromine atom at the 5-position. myuchem.com This allows for the introduction of a wide array of functional groups through various chemical reactions.

The bromine atom is susceptible to nucleophilic substitution and is particularly well-suited for palladium-catalyzed cross-coupling reactions. myuchem.com These include the Suzuki, Heck, and Buchwald-Hartwig reactions, which enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively. myuchem.com For example, 5-bromopyrimidine has been used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives via a palladium-catalyzed Suzuki reaction. sigmaaldrich.comsigmaaldrich.com

Another common derivatization involves the displacement of other leaving groups on the pyrimidine ring. For instance, the chlorine atom in 5-bromo-2-chloropyrimidine (B32469) can be displaced by a nucleophile like methyl mercaptan to yield 5-bromo-2-(methylthio)pyrimidine. chemicalbook.com Similarly, a methoxy group can be cleaved using boron tribromide to yield a phenol. prepchem.com

A variety of synthetic pathways have been developed to create diverse libraries of 5-bromopyrimidine derivatives. These often involve multi-step sequences starting from a common intermediate. For instance, a synthetic scheme for preparing various 5-bromo-pyrimidine derivatives involves reactions such as nucleophilic substitution with morpholine, hydrazinolysis, and subsequent condensation with aldehydes or acetophenones. researchgate.net

| Starting Material | Reagents | Product | Reaction Type |

| 2-bromomalonaldehyde, Amidine compound | Protic acid | 5-bromo-2-substituted pyrimidine | One-step condensation google.com |

| 2-hydroxypyrimidine (B189755) | Hydrobromic acid, Hydrogen peroxide, Phosphorus oxychloride, Organic amine | 5-bromo-2-chloropyrimidine | One-step synthesis google.compatsnap.com |

| 5-bromouracil | Phosphorus pentachloride, 1,1,2-trichloroethane | 5-Bromo-2,4-dichloropyrimidine | Halogenation chemicalbook.com |

| 5-bromouracil | Phosphorus oxychloride, N,N-Dimethylaniline | 5-Bromo-2,4-dichloropyrimidine | Halogenation jocpr.com |

| 5-bromo-2-chloropyrimidine | Methyl mercaptan, DMF | 5-bromo-2-(methylthio)pyrimidine | Nucleophilic substitution chemicalbook.com |

| 5-Bromo-2-(4-methoxyphenoxy)pyrimidine | Boron tribromide, Methylene chloride | 4-(5-bromo-2-pyrimidyloxy)phenol | Demethylation prepchem.com |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental method for introducing the p-tolyloxy group onto the pyrimidine core. In a typical procedure, a dihalopyrimidine, such as 5-bromo-2-chloropyrimidine, reacts with p-cresol (B1678582) in the presence of a base. The phenoxide generated from p-cresol acts as the nucleophile, displacing the more reactive halogen, typically chlorine at the C2 position, to form the desired ether linkage. The reactivity of halogens in SNAr reactions on the pyrimidine ring generally follows the order F > Cl > Br > I. For instance, 5-bromo-2-fluoropyrimidine can undergo nucleophilic aromatic substitution on the fluoride group. ossila.com

Another approach involves the reaction of a pyrimidine derivative with chloroacetyl chloride in refluxing dioxane to yield fused pyrimidines. asianpubs.orgresearchgate.net Similarly, the substitution of an amino group at the C-2 position of the pyrimidine core with various anilines has been used to form C-2 substituted pyrimidines, although yields can be low. nih.gov

Oxidation and Reduction Transformations

While direct oxidation or reduction of 5-Bromo-2-(p-tolyloxy)pyrimidine itself is not a primary synthetic route to the core structure, these transformations are crucial for modifying its derivatives. For example, a sulfonyl group can be introduced at the 3-position of a 2-aminopyridine ring through oxidation of a 3-thioalkyl/aryl-2-halopyridine intermediate. This sulfone group then activates the ring for nucleophilic aromatic substitution.

Hydrogenation is a common reduction reaction for the pyrimidine ring, which can lead to tetrahydropyrimidine. wikipedia.org Mono-N-oxidation of the pyrimidine ring can be achieved using peracids. wikipedia.org

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of substituted pyrimidines. The bromine atom at the 5-position of this compound is particularly amenable to these reactions, allowing for the introduction of various aryl, alkyl, and alkynyl groups.

A notable example is the Suzuki cross-coupling reaction, where 5-bromo-2-substituted pyrimidines react with arylboronic acids in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net For instance, 5-bromo-2-iodopyrimidine has been used in selective palladium-catalyzed cross-coupling reactions with a wide range of arylboronic acids and alkynylzincs to produce various substituted pyrimidines. rsc.org The differential reactivity of the halogens allows for sequential couplings, first at the more reactive iodine position and then at the bromine position.

The following table summarizes representative Suzuki cross-coupling reactions for the synthesis of pyridine (B92270) derivatives:

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | N-[2-methyl-5-phenylpyridin-3-yl]acetamide | 85 |

| 2 | 4-Methoxyphenylboronic acid | N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide | 82 |

| 3 | 4-Chlorophenylboronic acid | N-[5-(4-chlorophenyl)-2-methylpyridin-3-yl]acetamide | 78 |

| 4 | 4-Nitrophenylboronic acid | N-[2-methyl-5-(4-nitrophenyl)pyridin-3-yl]acetamide | 75 |

Data sourced from a study on the synthesis of novel pyridine derivatives. mdpi.com

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, involving the formation of the heterocyclic ring from acyclic precursors. While not a direct route to this compound, these methods are fundamental for creating the core pyrimidine scaffold, which can then be further functionalized.

A common method involves the condensation of a β-dicarbonyl compound with an amidine. wikipedia.org A patent describes a one-step synthesis of 5-bromo-2-substituted pyrimidine compounds from 2-bromomalonaldehyde and amidine compounds. google.com This reaction proceeds by dropwise addition of the amidine solution to the 2-bromomalonaldehyde solution at 60-90°C, followed by heating to 70-105°C. google.com

Multicomponent reactions, such as the Biginelli reaction, provide an efficient way to construct the pyrimidine core in a single step from three or more components. researchgate.netmdpi.com For example, a Biginelli-like reaction of urea/thiourea, an aldehyde, and a ketone in the presence of an acid catalyst can produce pyrimidine derivatives. researchgate.net

General Synthetic Approaches for Pyrimidine Derivatives

The synthesis of pyrimidine derivatives is a well-established field with two general methodologies. nih.gov The first involves the construction of the pyrimidine ring from acyclic precursors, often through cyclocondensation reactions. nih.gov The second general approach involves the modification of a pre-existing pyrimidine ring. nih.gov

A variety of starting materials and catalysts can be employed in these syntheses. For instance, chalcones can be cyclized with guanidine hydrochloride in the presence of sodium hydroxide to yield pyrimidine derivatives. nih.gov The use of ultrasound has been shown to accelerate cyclization reactions, reducing reaction times significantly compared to conventional methods. nih.gov

The following table outlines some general synthetic approaches for pyrimidine derivatives:

| Method | Starting Materials | Reagents/Catalysts | Key Features |

| Principal Synthesis | β-Dicarbonyl compounds, Amidines/Urea/Guanidine | - | Forms 2-substituted pyrimidines, 2-pyrimidinones, or 2-aminopyrimidines. wikipedia.org |

| Biginelli Reaction | Aldehyde, β-Diketone, Urea/Thiourea | Acid catalyst | A one-pot multicomponent reaction. researchgate.netmdpi.com |

| Chalcone Cyclization | Chalcones, Guanidine hydrochloride | NaOH, Ethanol | Yields of 51-69%. nih.gov |

| From 2-bromomalonaldehyde | 2-Bromomalonaldehyde, Amidines | Protic acid | One-step synthesis of 5-bromo-2-substituted pyrimidines. google.com |

The versatility of these synthetic methods allows for the creation of a vast library of pyrimidine derivatives with diverse functionalities, enabling their exploration in various scientific disciplines.

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography of 5-Bromo-2-(p-tolyloxy)pyrimidine and Analogues

While specific single-crystal X-ray diffraction data for this compound is not extensively reported in publicly available literature, analysis of closely related analogues provides valuable insights into the expected crystallographic features. The study of compounds like 5-bromo-2-iodopyrimidine and 5-bromo-2-chloropyrimidin-4-amine helps in predicting the crystal packing, intermolecular forces, and conformational properties that might be observed in the title compound.

Crystal System and Space Group Determination

The crystal system and space group define the symmetry and arrangement of molecules within a crystal lattice. For the analogue 5-bromo-2-chloropyrimidin-4-amine , X-ray diffraction studies have determined its crystal structure with precision. nih.govresearchgate.net

The crystallographic parameters for this analogue are summarized in the table below. nih.gov

| Parameter | Value |

| Compound | 5-bromo-2-chloropyrimidin-4-amine |

| Formula | C₄H₃BrClN₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 6.0297(1) Å |

| b = 8.1542(2) Å | |

| c = 13.4163(3) Å | |

| β = 90.491(2)° | |

| Volume (V) | 659.62(2) ų |

| Molecules per unit cell (Z) | 4 |

Another analogue, 5-bromo-2-iodopyrimidine , has also been characterized, revealing that the complete molecule is located on a crystallographic mirror plane. researchgate.net

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding)

In the crystal structure of 5-bromo-2-chloropyrimidin-4-amine , the molecules are organized through a network of hydrogen bonds. The amine group (–NH₂) acts as a hydrogen bond donor, while the pyrimidine (B1678525) ring's nitrogen atoms act as acceptors. Specifically, molecules form inversion dimers through pairs of N—H⋯N hydrogen bonds. These dimers are further interconnected by additional N—H⋯N hydrogen bonds, creating a two-dimensional supramolecular framework parallel to the bc plane of the crystal. nih.govresearchgate.net

Conformational Analysis and Torsional Angles

Conformational analysis reveals the spatial arrangement of atoms in a molecule. In 5-bromo-2-chloropyrimidin-4-amine , the pyrimidine ring is reported to be essentially planar, with a root-mean-square (r.m.s.) deviation of 0.087 Å. nih.govresearchgate.net The bromine, chlorine, and exocyclic amine nitrogen atoms are coplanar with this ring. nih.gov

For 5-bromo-2-iodopyrimidine , the planarity of the molecule is confirmed by its position on a crystallographic mirror plane. researchgate.net The reported torsional angles for this molecule are all 0.0° or 180.0°, which is consistent with a completely planar structure. researchgate.net This rigidity is a common feature of the pyrimidine core. For this compound, the key conformational flexibility would arise from the rotation around the C-O-C ether linkage, defined by the torsional angles between the pyrimidine and the p-tolyl rings.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and structure of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools used for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

While specific experimental spectra for this compound are not detailed in the reviewed literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of its constituent parts and known substituent effects on the pyrimidine ring. researchgate.netchemicalbook.combhu.ac.inpdx.educhemicalbook.comspectrabase.comlibretexts.orgorganicchemistrydata.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrimidine and the p-tolyl moieties.

Pyrimidine Protons: The pyrimidine ring has two protons at positions 4 and 6. Due to the C2 symmetry of the pyrimidine ring itself (when considering the substituents), these protons are chemically equivalent and should appear as a single sharp singlet. The strong deshielding effect of the ring nitrogens and the bromine atom would place this signal at a high chemical shift, likely in the range of δ 8.5-9.0 ppm. For comparison, the protons on 5-bromopyrimidine appear at δ 9.15 and 8.83 ppm. chemicalbook.com

p-Tolyl Protons: The p-tolyloxy group will show two sets of signals for the aromatic protons. The two protons ortho to the oxygen atom will appear as a doublet, and the two protons meta to the oxygen will appear as another doublet, both typically in the range of δ 7.0-7.5 ppm. The methyl (–CH₃) group protons will give a sharp singlet, typically around δ 2.3-2.4 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides direct information about the carbon skeleton.

Pyrimidine Carbons: The pyrimidine ring will show distinct signals for its four carbon atoms. The carbon atom at position 5, bonded to the bromine, will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbons at positions 4 and 6 will be equivalent and will appear at a high chemical shift due to their proximity to the ring nitrogens. The carbon at position 2, bonded to the tolyloxy group, is also expected at a high chemical shift, characteristic of carbons in aza-heterocycles bonded to electronegative atoms.

p-Tolyl Carbons: The p-tolyl group will show four signals: one for the methyl carbon (around δ 20-25 ppm), one for the carbon attached to the oxygen (ipso-carbon, around δ 150-155 ppm), one for the two equivalent ortho carbons, one for the two equivalent meta carbons, and one for the para-carbon bearing the methyl group.

A summary of predicted chemical shifts is provided in the table below.

| Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Pyrimidine H-4, H-6 | 8.5 - 9.0 (s, 2H) | 158 - 162 |

| Pyrimidine C-2 | - | 165 - 170 |

| Pyrimidine C-5 | - | 105 - 110 |

| p-Tolyl (ortho-H) | 7.2 - 7.4 (d, 2H) | 120 - 125 |

| p-Tolyl (meta-H) | 7.0 - 7.2 (d, 2H) | 130 - 135 |

| p-Tolyl (CH₃) | 2.3 - 2.4 (s, 3H) | 20 - 25 |

| p-Tolyl (ipso-C) | - | 150 - 155 |

| p-Tolyl (para-C) | - | 135 - 140 |

Mass Spectrometry (MS and HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₉BrN₂O), the mass spectrum would exhibit a characteristic pattern due to the presence of a bromine atom. iosrjournals.orgsphinxsai.com Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two molecular ion peaks of nearly equal intensity: the M⁺ peak and the M+2 peak. iosrjournals.org

Molecular Ion: The calculated monoisotopic mass for C₁₁H₉⁷⁹BrN₂O is approximately 263.99 g/mol , which would correspond to the M⁺ peak. The M+2 peak, corresponding to the C₁₁H₉⁸¹BrN₂O isotopologue, would appear at approximately 265.99 g/mol .

Fragmentation: The molecular ion can undergo fragmentation, providing structural clues. Common fragmentation pathways for this molecule would likely involve the cleavage of the ether bond. This could lead to the formation of a bromopyrimidinyl cation or a tolyloxy cation, along with the corresponding radical. Further fragmentation of the pyrimidine ring could also be observed. researchgate.netsapub.org

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful technique that measures mass with very high accuracy. This allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments, confirming that the observed mass corresponds to C₁₁H₉BrN₂O and distinguishing it from other potential compounds with the same nominal mass.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit a series of absorption bands corresponding to the vibrational frequencies of its constituent bonds.

Key characteristic absorption peaks for this compound would include:

Aromatic C-H Stretching: Vibrations associated with the hydrogen atoms attached to the pyrimidine and p-tolyl rings, typically appearing in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl group (-CH₃) of the p-tolyloxy moiety would exhibit characteristic stretching vibrations in the 2950-2850 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyrimidine ring, as well as the C=C bonds of the tolyl group, are expected to produce strong absorptions in the 1600-1450 cm⁻¹ region.

C-O-C Stretching: The ether linkage is a defining feature of this molecule. Asymmetric and symmetric stretching vibrations of the aryl-O-aryl ether bond would result in strong, characteristic bands, typically found in the 1270-1230 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

C-Br Stretching: The vibration of the carbon-bromine bond is expected in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

While specific, experimentally verified IR data for this compound is not widely available in the public domain, the expected absorption regions can be predicted based on the known frequencies for its constituent functional groups.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3100-3000 | Aromatic C-H Stretch |

| 2950-2850 | Aliphatic C-H Stretch (-CH₃) |

| 1600-1450 | C=N & C=C Stretch (Pyrimidine & Aryl) |

| 1270-1230 | Asymmetric C-O-C Stretch (Aryl Ether) |

| 1075-1020 | Symmetric C-O-C Stretch (Aryl Ether) |

| 600-500 | C-Br Stretch |

Elemental Analysis and LC-MS Techniques

Elemental analysis and liquid chromatography-mass spectrometry (LC-MS) are critical for confirming the empirical and molecular formula of a compound, as well as assessing its purity.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. For this compound, with the molecular formula C₁₁H₉BrN₂O, the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis should closely match these theoretical percentages to confirm the empirical formula.

Table 2: Elemental Analysis Data for this compound

| Element | Theoretical % |

| Carbon (C) | 49.83 |

| Hydrogen (H) | 3.42 |

| Nitrogen (N) | 10.57 |

| Oxygen (O) | 6.03 |

| Bromine (Br) | 30.15 |

Note: These are theoretical values. Experimental results would be expected to be within ±0.4% of these figures.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive technique that separates components of a mixture by liquid chromatography and then provides mass information for each component using mass spectrometry. For this compound, LC-MS serves two primary purposes:

Purity Assessment: The liquid chromatogram will indicate the purity of the sample. A single, sharp peak at a specific retention time would suggest a high degree of purity. The presence of additional peaks would indicate the presence of impurities.

Molecular Weight Confirmation: The mass spectrometer provides the mass-to-charge ratio (m/z) of the ionized molecule. For this compound, the molecular weight is 265.11 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this mass. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion, with two peaks of roughly equal intensity separated by 2 m/z units (e.g., at m/z 265 and 267 for the [M]⁺ ion). This isotopic signature is a definitive confirmation of the presence of a single bromine atom in the molecule.

Although specific experimental LC-MS reports for this compound are not readily found in publicly accessible literature, the technique remains a standard and essential method for the characterization and quality control of this and other synthetic compounds.

Anti-Cancer Activity and Molecular Mechanisms

Pyrimidine analogues are a cornerstone of cancer chemotherapy, primarily due to their role in nucleic acid synthesis. nih.govtaylorandfrancis.com Malignant cells, characterized by rapid proliferation, have a high demand for pyrimidines to support DNA and RNA synthesis. nih.gov This dependency makes the pyrimidine metabolic pathway an attractive target for therapeutic intervention. nih.gov Derivatives of 5-bromopyrimidine have been synthesized and evaluated for their potential as anticancer agents, showing promising results in various models. nih.gov

Inhibition of Cancer Cell Proliferation and Apoptosis Induction

A key indicator of anti-cancer potential is the ability of a compound to inhibit the growth of cancer cells and induce programmed cell death, or apoptosis. A series of novel 5-bromopyrimidine derivatives were evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines using the MTT assay. nih.gov The cell lines tested included HCT116 (colon cancer), A549 (lung cancer), K562 (chronic myeloid leukemia), and U937 (acute monocytic myeloid leukemia). nih.gov The results demonstrated that several of these compounds exhibited potent cytotoxic effects. nih.gov

The induction of apoptosis is a critical mechanism for effective anti-cancer drugs. nih.gov This process can be triggered by various cellular signals, often involving the activation of caspases and regulation by proteins such as Bcl-2. nih.gov Studies on similar heterocyclic compounds have shown that they can induce morphological changes characteristic of apoptosis and arrest the cell cycle, preventing further proliferation. nih.govnih.gov For instance, potent pyrimidine derivatives have been observed to halt the cell cycle in the G1 phase and significantly increase the percentage of cells undergoing apoptosis. nih.gov

Table 1: In Vitro Cytotoxic Activity of Selected 5-Bromopyrimidine Derivatives (IC₅₀ in µM)

| Compound | HCT116 (Colon) | A549 (Lung) | K562 (Leukemia) | U937 (Leukemia) | L02 (Normal) |

|---|---|---|---|---|---|

| 5c | 1.83 | 2.51 | 0.04 | 0.11 | >50 |

| 5e | 1.98 | 2.87 | 0.05 | 0.14 | >50 |

| 6g | 2.11 | 2.96 | 0.05 | 0.15 | >50 |

| 9e | 2.53 | 3.12 | 0.06 | 0.18 | >50 |

| 9f | 2.89 | 3.54 | 0.07 | 0.21 | >50 |

| 10c | 3.51 | 4.18 | 0.08 | 0.25 | >50 |

| Dasatinib | 0.005 | 0.003 | 0.001 | 0.002 | 1.54 |

Data sourced from a study on novel 5-bromo-pyrimidine analogs. nih.gov The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.

Targeting Specific Kinases (e.g., Bcr/Abl Tyrosine Kinase)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a common feature of cancer, making them prime targets for drug development. nih.govnih.gov The Bcr/Abl tyrosine kinase is a constitutively active enzyme resulting from a specific chromosomal translocation, and it is the primary driver of chronic myeloid leukemia (CML). nih.govnih.gov

Given the high potency of many 5-bromopyrimidine derivatives against the K562 leukemia cell line, which expresses the Bcr/Abl protein, these compounds were further evaluated for their direct inhibitory activity on the Bcr/Abl tyrosine kinase using an ADP-Glo assay. nih.gov The results confirmed that several of the synthesized compounds are potent inhibitors of this specific kinase. nih.gov This targeted inhibition is a promising strategy for developing more effective and safer treatments for CML and other related malignancies. nih.gov

Table 2: Bcr/Abl Tyrosine Kinase Inhibitory Activity

| Compound | Bcr/Abl Kinase IC₅₀ (µM) |

|---|---|

| 5c | 0.02 |

| 5e | 0.03 |

| 6g | 0.03 |

| 9e | 0.04 |

| 9f | 0.05 |

| 10c | 0.06 |

| Dasatinib | 0.001 |

Data sourced from a study on novel 5-bromo-pyrimidine analogs. nih.gov The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.

Interaction with Biological Targets in Cancer Pathways

The anti-cancer effects of pyrimidine derivatives extend beyond a single target. These compounds can interact with multiple components of complex cancer signaling pathways. nih.govnih.gov The inhibition of kinases like Bcr/Abl is a prime example of targeting a specific node in a cancer pathway. nih.gov Furthermore, research into other pyrimidine structures has demonstrated inhibitory activity against other critical targets such as the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are involved in tumor progression, inflammation, and apoptosis resistance. nih.gov The ability to disrupt these pathways underscores the therapeutic potential of the pyrimidine scaffold. nih.gov

Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. taylorandfrancis.comwikipedia.orgwikipedia.org By inhibiting TS, the supply of thymidine is depleted, leading to DNA damage and cell death, a mechanism exploited by widely used chemotherapy drugs like 5-fluorouracil. taylorandfrancis.comwikipedia.org

Research has shown that thymidylate synthase can catalyze the dehalogenation of similar compounds such as 5-bromo-2'-deoxyuridylate (BrdUMP). nih.gov This process involves a nucleophilic attack by the enzyme on the pyrimidine ring, leading to the formation of an intermediate. nih.gov This direct interaction provides strong evidence that 5-bromo-pyrimidine derivatives can bind to the active site of thymidylate synthase, potentially acting as inhibitors and disrupting DNA synthesis in cancer cells. nih.govnih.gov

Antimicrobial Efficacy

In an era of increasing antibiotic resistance, there is an urgent need for novel antimicrobial agents. nih.gov Pyrimidine derivatives have been investigated for their antibacterial properties and have shown activity against a range of pathogens. researchgate.netnih.gov

Antibacterial Spectrum and Potency (Gram-positive and Gram-negative)

The efficacy of pyrimidine derivatives has been tested against both Gram-positive and Gram-negative bacteria. nih.gov Studies on related halogenated pyrrolopyrimidines revealed potent activity against the Gram-positive bacterium Staphylococcus aureus, with a bromo-substituted derivative showing a Minimum Inhibitory Concentration (MIC) of 8 mg/L. nih.gov In contrast, these specific derivatives did not show activity against the Gram-negative Escherichia coli in culture, which may be due to the more complex outer membrane of Gram-negative bacteria hindering cellular uptake. nih.gov

However, other studies on different pyrimidine-based structures have demonstrated a broader spectrum of activity. nih.govresearchgate.net For instance, certain novel pyrimidine and pyrimidopyrimidine derivatives have shown strong antimicrobial effects against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and the Gram-negative bacterium Escherichia coli. nih.gov

Table 3: Antimicrobial Activity of a Halogenated Pyrrolopyrimidine Derivative

| Organism | Type | Activity (MIC) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 8 mg/L |

| Escherichia coli | Gram-negative | Inactive |

Data sourced from a study on halogenated pyrrolopyrimidines. nih.gov

Antifungal Spectrum and Potency

There is no available information from the conducted searches regarding the specific antifungal activity of this compound. While other pyrimidine derivatives have been studied for their effects against various fungal pathogens, the potency and range of susceptible fungal species for this exact compound have not been documented in the accessible literature.

Investigating Mechanisms of Antimicrobial Action

The mechanism through which this compound may exert antimicrobial effects is currently unknown. Research into other pyrimidine compounds has sometimes revealed mechanisms such as the inhibition of essential enzymes or disruption of cellular processes in microbes, but no such studies were found for this compound.

Agrochemical Research Applications

Herbicidal Activity and Crop Protection

Information regarding the potential use of this compound as a herbicide or for crop protection is not present in the available research. The efficacy of this compound against common weeds or its selectivity for crops has not been reported.

Plant Growth Regulation Studies

No studies were found that investigate the role of this compound in the regulation of plant growth. Its potential effects on various stages of plant development, such as germination, rooting, or flowering, remain uncharacterized.

Bone Anabolic Activity and Osteogenesis Promotion

While the broader class of pyrimidine derivatives has been a subject of interest in bone regeneration research, there is no specific evidence to suggest that this compound possesses bone anabolic activity.

Upregulation of Osteogenic Genes (e.g., RUNX2, Type 1 Collagen)

There are no findings that link this compound to the upregulation of key osteogenic genes such as Runt-related transcription factor 2 (RUNX2) or Type 1 Collagen. Studies on other, more complex pyrimidine molecules have shown such effects, but these findings cannot be attributed to this compound.

Activation of BMP2/SMAD1 Signaling Pathway

A study focused on the design and synthesis of various pyrimidine derivatives identified a specific compound, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (compound 18a ), as a highly efficacious orally bioavailable bone anabolic agent. nih.govnih.gov This compound demonstrated the ability to promote osteogenesis at a concentration of 1 pM in vitro and at a dosage of 5 mg/kg in vivo. nih.gov

The mechanism of action for compound 18a was elucidated through western blotting analysis, which showed a significant enhancement in the phosphorylation of SMAD1. nih.gov This phosphorylation is a direct result of the BMP2 ligand binding to its receptor, which in turn activates the downstream signaling cascade. The activation of this pathway leads to the upregulation of key osteogenic genes, including RUNX2 and type 1 collagen (Col1α1), which are essential for bone formation. nih.gov The findings from this research highlight the potential of the pyrimidine scaffold as a basis for developing new therapeutic agents for bone-related disorders by activating the BMP2/SMAD1 signaling pathway. nih.govnih.gov

Table 1: Effect of Pyrimidine Derivative on Osteogenic Gene Expression

| Compound | Treatment | Target Gene | Result | Reference |

| 18a | 1 pM | RUNX2 | Upregulation | nih.gov |

| 18a | 1 pM | Type 1 collagen (Col1α1) | Upregulation | nih.gov |

Role as Biological Probes and Enzyme Inhibitors

The structural characteristics of this compound and related compounds make them valuable tools in chemical biology and drug discovery.

Development of Chemical Probes for Biological Systems

While specific studies detailing the use of this compound as a chemical probe are not extensively documented, the pyrazolo[1,5-a]pyrimidine scaffold, a related heterocyclic system, has been instrumental in the development of selective inhibitors for biological research. For instance, ML347, a pyrazolo[1,5-a]pyrimidine derivative, was identified as a selective inhibitor of the bone morphogenetic protein (BMP) receptor ALK2 over ALK3. Such selective probes are crucial for dissecting the specific roles of different receptor isoforms in signaling pathways.

Inhibition of Specific Enzymes in Disease Pathways

The pyrimidine core is a common feature in many enzyme inhibitors. Research has shown that pyrimidine derivatives can be designed to target a variety of enzymes implicated in disease. For example, a class of 4-phenoxy-pyridine/pyrimidine derivatives was synthesized and evaluated as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, two key enzymes in cancer progression. rsc.org One promising compound from this series, 23k , exhibited potent inhibitory activity against both VEGFR-2 and c-Met with IC50 values of 1.05 and 1.43 μM, respectively. rsc.org This dual inhibition is a sought-after characteristic in the development of novel anti-cancer therapies.

Furthermore, other pyrimidine derivatives have been investigated as inhibitors of Janus kinase 2 (JAK2), a valid target for treating myeloproliferative neoplasms. nih.gov The development of macrocyclic 2-amino-4-phenylaminopyrimidine derivatives has led to the identification of compounds with potent JAK2 inhibitory activity. nih.gov Additionally, pyrimidine acrylamides have been synthesized and shown to be effective inhibitors of lipoxygenase, an enzyme involved in inflammatory processes. nih.gov

Antiviral Activity

The antiviral potential of pyrimidine derivatives has been a subject of considerable research. While direct antiviral studies on this compound are limited in publicly available literature, related compounds have shown promise. For instance, 5'-deoxypyrazofurin, a pyrimidine-related nucleoside analog, was found to be active against several viruses, including respiratory syncytial virus, vaccinia virus, vesicular stomatitis virus, and influenza A virus, at non-toxic concentrations. nih.gov The search for new antiviral agents has also led to the investigation of spiro-annulated derivatives of oxepanes and azepenes, which have shown inhibitory effects on the reproduction of adenovirus C5. nih.gov These findings underscore the potential of pyrimidine-based structures in the development of novel antiviral therapeutics.

Applications in Medicinal Chemistry

Building Block for Bioactive Molecules

The ability to readily diversify the structure of this compound through cross-coupling reactions makes it an attractive starting point for the synthesis of potential drug candidates. By introducing various substituents at the 5-position, medicinal chemists can explore the structure-activity relationships (SAR) of the resulting compounds and optimize their biological profiles.

Research has shown that novel 5-bromo-pyrimidine derivatives can act as tyrosine kinase inhibitors. nih.gov A series of these compounds were synthesized and showed potent inhibitory activity against Bcr/Abl kinase, suggesting their potential as leads for developing new anticancer therapies. nih.gov

Research Findings and Potential Therapeutic Areas

Studies involving derivatives of this compound have shown promise in the area of oncology. For example, certain 5-substituted pyrimidine derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. The research on 5-bromo-pyrimidine analogs as tyrosine kinase inhibitors highlights the potential for these compounds to be developed into targeted cancer therapies. nih.gov

Interactive Data Table: Research on Derivatives of this compound

| Derivative | Biological Target | Therapeutic Area | Research Summary |

| 5-substituted pyrimidine analogs | Tyrosine Kinases (e.g., Bcr/Abl) | Cancer | A series of novel 5-bromo-pyrimidine derivatives were synthesized and showed potent inhibitory activity against Bcr/Abl kinase, indicating their potential as lead compounds for new anticancer drugs. nih.gov |

Conclusion

5-Bromo-2-(p-tolyloxy)pyrimidine is a strategically important molecule in the field of synthetic organic chemistry. Its well-defined structure and the reactivity of its bromo substituent make it a valuable and versatile intermediate for the construction of a wide range of more complex molecules. While its direct applications are limited, its role as a foundational building block, particularly in the synthesis of potential therapeutic agents, is of significant interest. The continued exploration of the chemistry of this compound and its derivatives is likely to lead to the discovery of new compounds with valuable properties for medicine and beyond.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituents on Biological Activity

The biological profile of a pyrimidine (B1678525) derivative is highly dependent on the nature and position of its substituents. The core structure of 5-bromo-2-(p-tolyloxy)pyrimidine features a halogen at the C5 position and an aryloxy group at the C2 position, both of which are critical determinants of its activity.

Halogen atoms are frequently incorporated into bioactive molecules to modulate their physicochemical properties and biological activity. In pyrimidine derivatives, halogenation can significantly impact potency and selectivity.

Organohalogen compounds are recognized for their notable biological activities and serve as crucial building blocks for synthesizing complex drugs. rsc.org The introduction of a bromine atom at the 5-position of the pyrimidine ring, as seen in this compound, is a key structural feature. Studies on various pyrimidine series have demonstrated that halogen-substituted derivatives often exhibit enhanced biological activity. nih.gov For instance, a novel series of 5-bromo-pyrimidine derivatives were synthesized from 5-bromo-2,4-dichloropyrimidine (B17362) and evaluated as potential tyrosine kinase inhibitors. nih.gov Several of these compounds, including 5c, 5e, 6g, 9e, 9f, and 10c, were identified as potent inhibitors of the Bcr/Abl kinase, underscoring the positive contribution of the 5-bromo substitution. nih.gov

The position of the halogen is also critical. A study comparing meta- and para-bromo substituted pyrimidines found that the meta-bromo derivative had a significantly higher antinociceptive response, whereas the para-bromo analog had virtually no effect. nih.gov This highlights that the specific placement of the halogen atom on the scaffold is crucial for interaction with biological targets. nih.gov The utility of halogenated pyrimidines is further enhanced by their role as intermediates in transition metal-catalyzed cross-coupling reactions, allowing for the synthesis of a diverse range of substituted derivatives. rsc.org

Table 1: Impact of Halogen Substitution on Pyrimidine Activity

| Compound Series | Halogen Substituent/Position | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| 5-Bromo-pyrimidine Derivatives | Bromine at C5 | Potent Bcr/Abl kinase inhibition observed for several analogs. | nih.gov |

| Chalcone Substituted Pyrimidines | Bromine at meta-position of phenyl ring | Demonstrated significantly higher antinociceptive and antibacterial properties compared to para-substitution. | nih.gov |

| General Pyrimidine Derivatives | Halogen substitution | Generally showed more activity when compared with the standard drug ciprofloxacin. | nih.gov |

The substituent at the C2 position of the pyrimidine ring plays a pivotal role in defining the molecule's interaction with its target. In this compound, this position is occupied by a p-tolyloxy group, which is an aromatic substituent.

The nature of this substituent can dictate potency and selectivity. For example, in a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives, replacing a phenyl ring with a thienyl ring (both aromatic) was found to reduce antioxidant activity. nih.gov In another study on pyrimidine diamine derivatives, the type of aromatic group was crucial for selectivity; compounds with a 3-methoxy-4-hydroxyphenyl ring were selective for BChE inhibition, while those with phenolic rings showed high selectivity for AChE inhibition. acs.org The presence of a hydrophobic trifluoromethyl group on a phenyl ring in one series of EGFR inhibitors resulted in lower potency. nih.gov

The choice between an aliphatic and an aromatic substituent also has a profound impact. Studies on cholinesterase inhibitors revealed that a protonated amine group within a linear aliphatic chain of five or six carbons was a critical pharmacophore feature for activity. acs.org In the same series, pyridine (B92270) amine derivatives (aromatic core) were generally more potent than the corresponding pyrimidine derivatives. acs.org This demonstrates that both the core scaffold and its substituents collectively determine the biological outcome.

Table 2: Influence of Aromatic and Aliphatic Substituents on Pyrimidine Activity

| Compound Series | Substituent Type | Key Finding | Reference |

|---|---|---|---|

| Pyrimidine Diamine Derivatives | Aromatic (Indole, Phenolic) | Specific aromatic rings drove selectivity towards different enzyme isoforms (AChE vs. BChE). | acs.org |

| Pyrimidine Diamine Derivatives | Aliphatic (Linear Alkyl Chain) | A 5- or 6-methylene unit was identified as a crucial pharmacophore feature for cholinesterase inhibition. | acs.org |

| Pyrido[2,3-d]pyrimidine Derivatives | Aromatic (Thienyl vs. Phenyl) | The presence of a thienyl ring instead of a phenyl ring reduced antioxidant activity. | nih.gov |

| Disubstituted [2,3-d]pyrimidine Derivatives | Aromatic (Trifluoromethylphenyl) | A hydrophobic trifluoromethyl group led to decreased potency against certain EGFR mutants. | nih.gov |

Rational Design of Novel Pyrimidine Derivatives

Rational drug design utilizes the understanding of a biological target's structure and mechanism to create specific, potent, and selective inhibitors. nih.gov This approach is widely applied to the pyrimidine scaffold to develop new therapeutic agents. For instance, to overcome drug resistance associated with the EGFRC797S mutation in non-small cell lung cancer, a series of 2-aminopyrimidine (B69317) derivatives were designed and synthesized. nih.gov Molecular docking studies showed that the designed compound A5 formed key hydrogen bonds with Met793 and Lys745 residues in the EGFR binding site, explaining its potent inhibitory activity. nih.gov

Similarly, structure-based drug design (SBDD) was employed to develop a novel class of pyrimidine derivatives as Aurora A kinase inhibitors. acs.org By modeling how a small molecule could induce a specific "DFG-out" conformation of the kinase, researchers successfully identified a lead compound. acs.org This process often involves starting with a known scaffold, like this compound, and computationally modeling modifications to enhance binding affinity or selectivity for a target of interest. This can involve introducing new functional groups to form additional hydrogen bonds, occupy hydrophobic pockets, or displace water molecules in the active site.

Pharmacophore Modeling

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) necessary for a molecule's biological activity. koreascience.krresearchgate.net This model serves as a template for designing new molecules with similar or improved activity.

For pyrimidine derivatives, pharmacophore modeling has identified several key features. A study on pyrimidine analogs as potential calcium channel blockers revealed a common pharmacophore consisting of a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic group. koreascience.kr Another study on pyrido[2,3-d]pyrimidines used pharmacophore mapping in conjunction with virtual screening and molecular docking to design novel inhibitors of human thymidylate synthase. nih.gov In the development of 5-HT2A receptor antagonists, a hypothetical pharmacophore was generated from a set of known active ligands, and new thiazolo[3,2-a]pyrimidin-5-one derivatives were designed to fit this model. researchgate.net The pyrimidine ring itself often serves as a suitable aromatic feature within these models. researchgate.net By understanding these essential features, medicinal chemists can rationally design novel derivatives of this compound that retain the necessary pharmacophoric elements while optimizing other properties.

Applications in Chemical Biology and Advanced Materials

Utility as Chemical Building Blocks in Complex Molecule Synthesis

The pyrimidine (B1678525) scaffold is a ubiquitous motif in a vast array of biologically active compounds and approved drugs. researchgate.netresearchgate.net The presence of a bromine atom at the 5-position of 5-Bromo-2-(p-tolyloxy)pyrimidine offers a reactive handle for the construction of more complex molecular architectures, primarily through metal-catalyzed cross-coupling reactions. researchgate.netgoogle.com

The Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds, is particularly well-suited for the functionalization of 5-bromopyrimidines. nih.govnih.gov This reaction typically involves the palladium-catalyzed coupling of the bromopyrimidine with an organoboron reagent, such as an arylboronic acid. nih.govmdpi.com This methodology allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyrimidine ring, leading to the synthesis of biaryl and heteroaryl-aryl structures that are common in medicinal chemistry. nih.govorganic-chemistry.org

The general utility of 5-bromopyrimidines in palladium-catalyzed cross-coupling reactions is well-documented, enabling the synthesis of diverse molecular scaffolds. nih.govua.edursc.org While specific examples detailing the synthesis of a complex molecule starting from this compound are not prevalent in the reviewed literature, the reactivity of the C-Br bond is analogous to other 5-bromopyrimidines used in drug discovery and complex molecule synthesis. researchgate.netgoogle.com The p-tolyloxy group at the 2-position can influence the electronic properties of the pyrimidine ring and, consequently, the reactivity of the C-Br bond, as well as providing a site for potential modification in later synthetic steps.

| Reaction Type | Reactant | Potential Product | Significance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | 5-Aryl-2-(p-tolyloxy)pyrimidine | Access to biaryl structures common in pharmaceuticals. |

| Sonogashira Coupling | Terminal alkyne | 5-Alkynyl-2-(p-tolyloxy)pyrimidine | Introduction of linear alkyne functionalities for further elaboration. |

| Buchwald-Hartwig Amination | Amine | 5-Amino-2-(p-tolyloxy)pyrimidine | Formation of C-N bonds to introduce amino groups. |

| Stille Coupling | Organostannane | 5-Substituted-2-(p-tolyloxy)pyrimidine | Versatile C-C bond formation with a wide range of organic groups. |

Ligand Applications in Catalysis

The use of organic molecules as ligands to modulate the activity and selectivity of metal catalysts is a cornerstone of modern chemical synthesis. While phosphine ligands are extensively studied for this purpose, nitrogen- and oxygen-containing heterocycles can also play a role in catalysis. researchgate.netnih.gov

The this compound molecule possesses several potential coordination sites, including the two nitrogen atoms of the pyrimidine ring and the oxygen atom of the tolyloxy group. The lone pairs of electrons on these atoms could, in principle, coordinate to a transition metal center. The nature of the p-tolyloxy substituent can electronically tune the pyrimidine ring, which could in turn influence the coordination properties and the resulting catalytic activity of a metal complex.

However, a review of the scientific literature does not provide specific examples of this compound or closely related 2-aryloxypyrimidines being employed as ligands in catalytic applications. The primary utility of the bromo-substituent is as a site for cross-coupling reactions to synthesize more complex molecules, rather than as a component of a ligand that directly participates in a catalytic cycle. The synthesis of more complex phosphine ligands often starts from brominated aromatic compounds, but in these cases, the bromine atom is replaced by a phosphine group, and the original bromo-compound is not the ligand itself. researchgate.netnih.gov

Development of Materials with Specific Electronic or Optical Properties

The pyrimidine ring is an electron-deficient heterocycle, and this intrinsic electronic property makes it a valuable component in the design of materials with specific electronic and optical properties. When combined with electron-donating groups, pyrimidine derivatives can form "push-pull" systems, which are characterized by an intramolecular charge transfer (ICT) upon photoexcitation. This ICT can give rise to interesting photophysical phenomena, such as fluorescence and non-linear optical (NLO) activity.

In this compound, the pyrimidine ring acts as the electron-accepting (pull) moiety. The p-tolyloxy group, containing an oxygen atom and an electron-donating methyl group on the phenyl ring, can serve as the electron-donating (push) component. The bromine atom at the 5-position also influences the electronic properties of the pyrimidine ring through its inductive and mesomeric effects.

While the specific electronic and optical properties of materials derived directly from this compound have not been extensively reported, the general principles of molecular design for optical materials suggest its potential in this area. Through synthetic modifications, such as replacing the bromine atom with extended π-conjugated systems via cross-coupling reactions, it is conceivable to create novel materials for applications in organic light-emitting diodes (OLEDs), sensors, or NLO devices.

| Structural Moiety | Potential Contribution to Electronic/Optical Properties |

|---|---|

| Pyrimidine Ring | Electron-accepting character, contributing to push-pull systems and intramolecular charge transfer. |

| p-Tolyloxy Group | Electron-donating character, enhancing the push-pull effect and potentially influencing solubility and morphology. |

| Bromo Substituent | A reactive site for introducing other functional groups to tune electronic and optical properties; can also influence intersystem crossing rates. |

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of substituted pyrimidines is a well-established field, yet there is continuous innovation aimed at improving efficiency, yield, and structural diversity. nih.govijsat.org Traditional methods often involve the condensation of moieties with pre-existing substituents. nih.gov However, future efforts for synthesizing 5-Bromo-2-(p-tolyloxy)pyrimidine and its analogs could benefit from more modern and sustainable approaches.

One promising avenue is the adoption of green chemistry principles . This could involve the use of environmentally benign solvents, catalyst-driven reactions, and energy-efficient techniques like microwave-assisted synthesis. ijsat.org Such methods not only reduce the environmental impact but can also lead to shorter reaction times and higher yields. nih.gov

Furthermore, the development of multicomponent reactions (MCRs) , such as the Biginelli reaction, offers a powerful strategy for generating a diverse library of this compound derivatives in a single step. mdpi.com This approach allows for the introduction of various functional groups, enabling a systematic exploration of the structure-activity relationship (SAR).

Finally, exploring novel cross-coupling strategies could provide more efficient routes to the target compound and its derivatives. Advances in palladium-catalyzed and other metal-catalyzed cross-coupling reactions could facilitate the introduction of the p-tolyloxy group and other aryl or alkyl substituents with high precision and control.

Advanced Computational Modeling for Target Identification

The advent of powerful computational tools has revolutionized drug discovery by enabling the prediction of molecular interactions and properties in silico. semanticscholar.org For this compound, advanced computational modeling can play a pivotal role in identifying potential biological targets and guiding the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build predictive models based on the biological activities of a series of related pyrimidine (B1678525) derivatives. mdpi.com These models can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. Data-driven machine learning approaches within QSAR can further enhance the predictive power of these models. mdpi.com

Molecular docking simulations are another invaluable tool for predicting the binding affinity and mode of interaction of this compound with various biological targets, such as protein kinases, which are common targets for pyrimidine-based inhibitors. semanticscholar.orgresearchgate.net By screening the compound against a library of protein structures, potential targets can be identified for subsequent experimental validation.

Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex, offering a more detailed understanding of the binding stability and the key interactions that contribute to biological activity.

Broadening the Scope of Biological Investigations

The pyrimidine core is associated with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govwjarr.comresearchgate.net While the specific biological profile of this compound remains largely uncharacterized, its structural features suggest several avenues for investigation.

Given that numerous bromo-substituted pyrimidine derivatives have shown potent activity as tyrosine kinase inhibitors , a primary focus should be on screening this compound against a panel of cancer-related kinases. nih.gov The presence of the bromine atom can facilitate key interactions within the ATP-binding pocket of these enzymes.

The antimicrobial potential of pyrimidine derivatives is also well-documented. nih.govpharmatutor.org Therefore, evaluating the antibacterial and antifungal activity of this compound against a range of pathogenic microorganisms is a logical next step.

Furthermore, considering the anti-inflammatory properties of some pyrimidine analogs, investigating its effects on inflammatory pathways and enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX), could uncover new therapeutic applications. nih.gov

Development of Pyrimidine-Based Molecular Tools

Beyond its potential as a therapeutic agent, this compound can serve as a versatile scaffold for the development of molecular tools to probe biological systems. Its structure can be readily modified to incorporate reporter groups, such as fluorescent tags or biotin, without significantly altering its core binding properties.

These modified compounds can be used as chemical probes to study the localization, dynamics, and interactions of their target proteins within living cells. The development of such probes would be invaluable for target validation and for elucidating the mechanism of action of this class of compounds.

Moreover, the pyrimidine scaffold can be utilized in fragment-based drug discovery (FBDD) . acs.org By identifying weak-binding fragments that interact with a biological target, more potent lead compounds can be developed by growing or linking these fragments. This compound and its derivatives could serve as a rich source of fragments for such screening campaigns. The unique chemical properties of pyrimidines, including their ability to form stable complexes with metal ions, also make them interesting candidates for the development of novel catalytic processes and analytical probes.

Q & A

Q. Advanced

- Density Functional Theory (DFT) :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess reactivity (e.g., ΔE ≈ 4.5 eV for brominated pyrimidines).

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO or water to model reaction pathways.

Example : DFT studies on 5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine showed a 0.013 Å deviation between computed and experimental crystal structures .

How does the presence of bromine influence the reactivity of pyrimidine derivatives in nucleophilic substitution reactions?

Basic

Bromine acts as a leaving group in SNAr reactions due to its moderate electronegativity and polarizability. Key effects include:

- Activation of Pyrimidine Ring : Bromine withdraws electron density, enhancing susceptibility to nucleophilic attack at the 2- or 4-positions.

- Steric Considerations : Bulky substituents (e.g., p-tolyloxy) can slow substitution at adjacent positions.

- Competing Pathways : Bromine may participate in elimination or cross-coupling reactions (e.g., Suzuki-Miyaura) if palladium catalysts are present.

Methodological Tip : Use kinetic studies (e.g., monitoring by UV-Vis) to distinguish SNAr from elimination pathways.

What strategies are effective in improving the yield of this compound in multi-step syntheses?

Q. Advanced

- Stepwise Purification : Isolate intermediates after each step (e.g., column chromatography) to reduce cumulative impurities.

- Catalytic Systems : Employ Pd-based catalysts for efficient coupling steps (e.g., Buchwald-Hartwig amination for related pyrimidines) .

- Solvent Engineering : Use high-boiling solvents (e.g., DMF) to facilitate reflux conditions without decomposition.

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields (e.g., 80% yield in 30 minutes at 150°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.